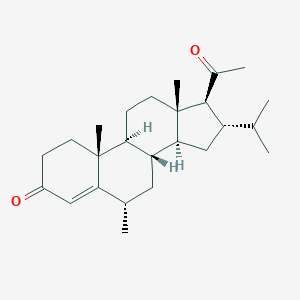
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-, also known as 16,17-DPA, is a steroid hormone that has been of interest to researchers due to its potential applications in various fields.
Mecanismo De Acción
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. The glucocorticoid receptor is a transcription factor that regulates the expression of various genes involved in inflammation, metabolism, and immune response. By activating the glucocorticoid receptor, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can modulate these processes and potentially provide therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and metabolic effects. Inflammation is a key component of many diseases, and Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to suppress the immune response by inhibiting the activation of T cells and B cells. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to modulate metabolism by regulating the expression of genes involved in glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments is its stability and solubility in various solvents. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is its potential for non-specific binding to other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-. One potential area of research is its use as a therapeutic agent for inflammatory and autoimmune diseases. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be studied for its potential applications in cancer treatment, as it has been shown to have anti-tumor properties. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be further studied for its potential applications in agriculture and aquaculture, as it has been shown to improve growth and feed conversion efficiency in animals and fish.
Conclusion:
In conclusion, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is a steroid hormone that has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. It acts as a glucocorticoid receptor agonist and has been shown to have anti-inflammatory, immunosuppressive, and metabolic effects. While there are advantages and limitations to using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments, there are several future directions for its study that could potentially lead to new therapeutic applications.
Métodos De Síntesis
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can be synthesized through various methods, including the oxidation of 16,17-dihydroxyprogesterone, the reduction of 16,17-epoxyprogesterone, and the dehydrogenation of 16alpha, 17alpha-epoxyprogesterone. The most common method used for the synthesis of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is through the reduction of 16,17-epoxyprogesterone using sodium borohydride.
Aplicaciones Científicas De Investigación
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been found to increase the growth rate and feed conversion efficiency of animals, such as cattle and pigs. In aquaculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to improve the growth and survival rate of fish, such as tilapia and carp. In medicine, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
1922-28-7 |
|---|---|
Nombre del producto |
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- |
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(6S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-6,10,13-trimethyl-16-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H38O2/c1-14(2)18-13-22-19-11-15(3)21-12-17(27)7-9-24(21,5)20(19)8-10-25(22,6)23(18)16(4)26/h12,14-15,18-20,22-23H,7-11,13H2,1-6H3/t15-,18-,19+,20-,22-,23-,24+,25-/m0/s1 |
Clave InChI |
FUHICEVRJQTFHR-CYDQFLCISA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@H]3C(=O)C)C(C)C)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C |
SMILES canónico |
CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



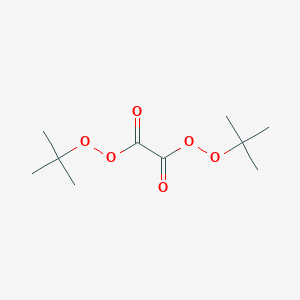
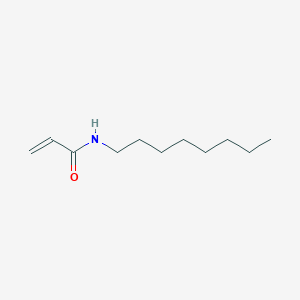
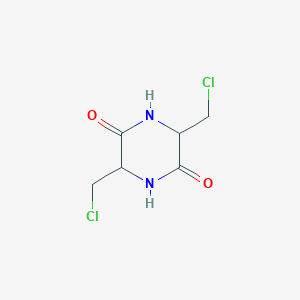
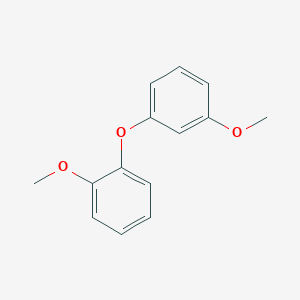
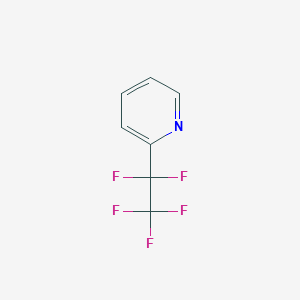
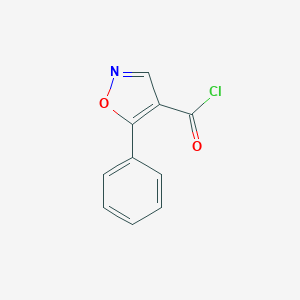
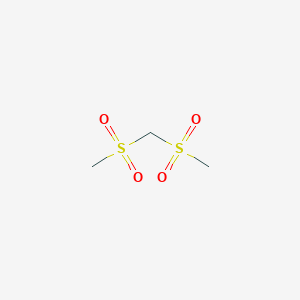
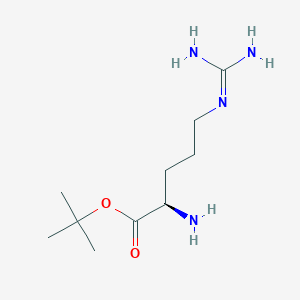
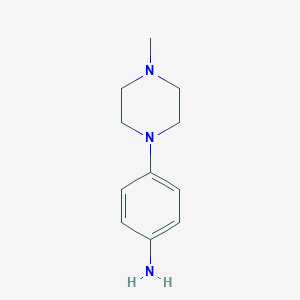
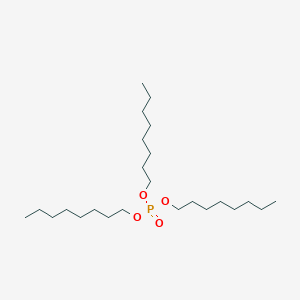
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
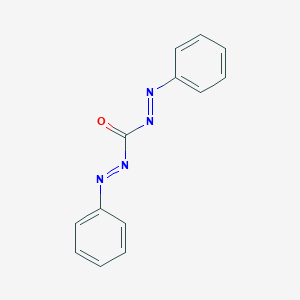
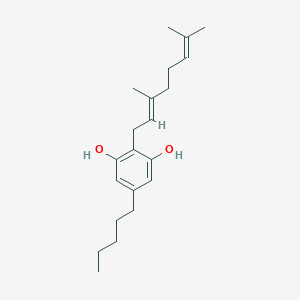
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)